

# An In-Depth Technical Guide to 4,6-Dibromonicotinic Acid

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## Compound of Interest

Compound Name: 4,6-Dibromonicotinic acid

Cat. No.: B3029628

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CAS Number: 73027-77-7

This technical guide offers a detailed overview of **4,6-Dibromonicotinic acid**, a halogenated pyridine derivative of interest to researchers in synthetic and medicinal chemistry. The document outlines its core physicochemical properties, discusses its potential synthetic utility based on its functional groups, and provides essential safety and handling information.

## Part 1: Molecular Identity and Physicochemical Profile

**4,6-Dibromonicotinic acid** is a disubstituted pyridine carboxylic acid. The presence of two bromine atoms and a carboxylic acid on the pyridine ring makes it a versatile, albeit specialized, building block for creating more complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group significantly influences the reactivity of the pyridine ring.

Table 1: Physicochemical Properties of **4,6-Dibromonicotinic Acid**

Property	Value	Source(s)
CAS Number	73027-77-7	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	280.90 g/mol	[1][2]
IUPAC Name	4,6-dibromopyridine-3-carboxylic acid	[1]
Appearance	Off-white solid (Typical for related compounds)	Inferred from related compounds[3]
Melting Point	Data not available	N/A
Solubility	Data not available	N/A

Note: Experimental data for appearance, melting point, and solubility are not readily available in public literature. Properties are inferred from structurally similar compounds.

## Part 2: Synthesis and Analytical Characterization

**Synthesis:** A definitive, peer-reviewed synthetic protocol for **4,6-Dibromonicotinic acid** is not widely published. However, its synthesis can be conceptually approached through the halogenation of nicotinic acid derivatives. A plausible, though unverified, route could involve the direct bromination of nicotinic acid under harsh conditions or a more controlled multi-step synthesis starting from a pre-functionalized pyridine ring, followed by oxidation of a side chain (e.g., a methyl group) to the carboxylic acid. The synthesis of related structures like 5-(4-bromophenyl)-4,6-dichloropyrimidine often involves multi-step sequences starting from substituted phenyl acetates[4][5].

**Purification:** For acidic compounds like **4,6-Dibromonicotinic acid**, standard purification techniques can be employed.

- **Recrystallization:** Using a suitable solvent system (e.g., ethanol/water, acetic acid/water) is a primary method for purifying solid carboxylic acids.
- **Acid-Base Extraction:** A common technique involves dissolving the crude product in an organic solvent and extracting it into a dilute aqueous base (e.g., sodium bicarbonate). The

aqueous layer, containing the salt of the carboxylic acid, is then washed with fresh organic solvent to remove non-acidic impurities. The pure carboxylic acid is subsequently precipitated by acidifying the aqueous layer with an acid like HCl and collected by filtration[6].

- **Chromatography:** For small-scale purification or separation from closely related impurities, column chromatography on silica gel may be effective, typically using a solvent system containing a polar organic solvent (e.g., ethyl acetate) and a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and elutes properly[7].

**Analytical Characterization:** While specific experimental spectra for **4,6-Dibromonicotinic acid** are not publicly available, the expected spectroscopic signatures can be predicted.

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the pyridine ring. The proton at the 2-position and the proton at the 5-position would appear as singlets (or very finely split doublets due to long-range coupling). Their chemical shifts would be downfield, likely in the 8.0-9.0 ppm range, due to the deshielding effects of the nitrogen atom and the two bromine atoms. The carboxylic acid proton would appear as a broad singlet, typically  $>10$  ppm, which is exchangeable with  $\text{D}_2\text{O}$ .
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum should display six unique signals. The carbon of the carboxylic acid group would be found significantly downfield ( $\sim 160$ - $170$  ppm). The five carbons of the pyridine ring would have distinct chemical shifts, with the carbons bearing bromine atoms showing characteristic shifts influenced by the heavy atom effect[8].
- **IR Spectroscopy:** The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid, typically centered around  $3000\text{ cm}^{-1}$ . A sharp and strong C=O (carbonyl) stretch would be prominent around  $1700$ - $1730\text{ cm}^{-1}$ . C=C and C=N stretching vibrations from the aromatic ring would appear in the  $1400$ - $1600\text{ cm}^{-1}$  region.
- **Mass Spectrometry:** The mass spectrum would show a characteristic molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  have nearly equal natural abundance), resulting in M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

## Part 3: Chemical Reactivity and Synthetic Utility

**4,6-Dibromonicotinic acid** possesses three key functional sites for chemical modification: the carboxylic acid group and the two carbon-bromine bonds. This trifunctionality allows it to serve as a versatile scaffold in organic synthesis.

Caption: Potential reaction pathways for **4,6-Dibromonicotinic acid**.

#### 1. Reactions at the Carboxylic Acid Group:

- **Amide Bond Formation:** The carboxylic acid can be readily converted to amides, a crucial linkage in pharmaceuticals. This is typically achieved by activating the acid with a coupling reagent (e.g., HATU, EDC) followed by the addition of a primary or secondary amine[9]. Boronic acids have also been explored as catalysts for direct amidation, proceeding through a reactive intermediate that facilitates condensation with the amine[10][11].
- **Esterification:** Standard Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g.,  $\text{H}_2\text{SO}_4$ ), can convert the carboxylic acid into its corresponding ester. This is often used as a protecting group strategy or to modify the solubility and pharmacokinetic properties of a molecule. Reagents like DMTMM can also facilitate esterification under mild conditions[12].

2. Reactions at the Carbon-Bromine Bonds: The bromine atoms at the 4- and 6-positions are susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

- **Suzuki-Miyaura Coupling:** This is one of the most powerful methods for forming new carbon-carbon bonds. The bromine atoms can react with various aryl or alkyl boronic acids or esters in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base[13][14][15]. This allows for the introduction of diverse substituents onto the pyridine core. The relative reactivity of the C4-Br versus the C6-Br bond may allow for selective or sequential couplings under carefully controlled conditions.
- **Other Cross-Coupling Reactions:** The C-Br bonds can also participate in other cross-coupling reactions such as Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (to form C-C triple bonds), and Stille coupling (using organotin reagents).

## Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4,6-Dibromonicotinic acid** is not widely available, data from closely related brominated and chlorinated nicotinic acids provide a strong basis for safe handling protocols[3][16][17].

#### Hazard Identification:

- Oral Toxicity: Likely harmful if swallowed.
- Skin Irritation: Expected to cause skin irritation.
- Eye Irritation: Expected to cause serious eye irritation.
- Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.

#### Recommended Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[17].
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.
  - Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from strong oxidizing agents, strong acids, and strong bases[16].

#### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[16].
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[17].
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

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